molecular formula C16H19Cl2N B11998131 N-benzhydryl-2-chloro-N-methylethanamine hydrochloride CAS No. 15512-87-5

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride

Cat. No.: B11998131
CAS No.: 15512-87-5
M. Wt: 296.2 g/mol
InChI Key: SWGSVLUYTCHNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride is a chemical compound with the molecular formula C16H19Cl2N. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-chloro-N-methylethanamine hydrochloride typically involves the reaction of benzhydryl chloride with N-methylethanamine in the presence of a chlorinating agent. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and development .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different derivatives of the original compound .

Scientific Research Applications

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-chloro-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. It may act as an alkylating agent, binding to DNA and preventing cell replication. This mechanism is similar to other nitrogen mustard compounds, which are known for their use in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-2-chloro-N-methylethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Properties

CAS No.

15512-87-5

Molecular Formula

C16H19Cl2N

Molecular Weight

296.2 g/mol

IUPAC Name

N-benzhydryl-2-chloro-N-methylethanamine;hydrochloride

InChI

InChI=1S/C16H18ClN.ClH/c1-18(13-12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16H,12-13H2,1H3;1H

InChI Key

SWGSVLUYTCHNMZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.